2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a thioether-linked acetamide group and a 2-hydroxyethyl substituent. Its core structure shares similarities with bioactive heterocycles, particularly kinase inhibitors and antiviral agents. The pyrazolo[3,4-d]pyrimidinone scaffold is known for its planar aromatic system, which facilitates interactions with enzyme active sites. The thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the diisopropylacetamide moiety contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-9(2)20(10(3)4)12(22)8-24-15-17-13-11(14(23)18-15)7-16-19(13)5-6-21/h7,9-10,21H,5-6,8H2,1-4H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYNTBSBAIQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide , often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A hydroxyethyl group that may enhance solubility and biological interactions.
- A thioamide linkage that can influence pharmacological properties.
Its molecular formula is , with a molecular weight of approximately 358.44 g/mol.
Antitumor Activity
Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:
- Inhibition of Cancer Cell Proliferation :
-
Mechanism of Action :
- Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations. Specifically, treatment with the compound resulted in a significant increase in the sub-G1 phase population, indicating enhanced apoptotic activity .
- The compound's ability to induce apoptosis is likely mediated through the activation of caspases and subsequent DNA fragmentation .
Structure-Activity Relationship (SAR)
The structural modifications within the pyrazolo[3,4-d]pyrimidine derivatives have shown to affect their biological activity significantly:
- Analogous compounds lacking critical structural features exhibited reduced potency, underscoring the importance of the pyrazolo[3,4-d]pyrimidine scaffold for maintaining anticancer efficacy .
Research Findings and Case Studies
| Compound | Cancer Cell Line | IC50 () | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 1d | MCF-7 | 1.74 | Apoptosis induction |
| 1e | PC-3 | 3.36 | Apoptosis induction |
Case Study: Antitumor Screening
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including the compound of interest, in exhibiting anticancer properties . The pyrazolo[3,4-d]pyrimidine scaffold has been shown to inhibit specific cancer cell lines effectively:
- Mechanism of Action : The compound targets various cellular pathways associated with cancer proliferation and survival. It has been linked to inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models .
-
Case Studies :
- Xia et al. (2022) demonstrated that derivatives of pyrazolo compounds exhibited significant antitumor activity with IC50 values indicating effective growth inhibition across multiple cancer cell lines .
- In another study, compounds derived from the pyrazolo framework showed promising results against ovarian cancer cells resistant to conventional chemotherapy, suggesting potential for overcoming drug resistance .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects :
- Inhibition of COX Enzymes : Several studies have reported that pyrazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- Research Findings :
Antiviral Potential
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral properties , particularly against β-coronaviruses:
- CSNK2 Inhibition : The scaffold has been identified as a promising candidate for developing selective inhibitors targeting casein kinase 2 (CSNK2), which plays a role in viral replication processes. This inhibition could lead to the development of antiviral agents effective against various viral pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
- Molecular Modifications : Research has focused on modifying different functional groups within the pyrazolo framework to enhance potency and selectivity against specific biological targets.
- Computational Studies : Advanced computational methods have been employed to predict the interactions between the compound and its biological targets, aiding in the design of more effective derivatives .
Summary Table of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Compound A : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (from )
- Key Differences :
- Substituent at N1: Phenyl group vs. 2-hydroxyethyl in the target compound.
- Thioether linkage: Phenacyl-derived (aromatic) vs. acetamide-derived (aliphatic) in the target.
- Functional Impact: The phenyl group in Compound A increases hydrophobicity but reduces solubility.
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (from )
- Key Differences: Core structure: Pyrimidinone vs. pyrazolo[3,4-d]pyrimidinone. Substituents: Benzylacetamide vs. diisopropylacetamide.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s 2-hydroxyethyl group balances lipophilicity (LogP ~2.8) and solubility, outperforming Compound A’s phenyl-substituted analogs.
- Diisopropylacetamide in the target compound reduces CYP450-mediated metabolism, enhancing stability compared to Compound B’s benzylacetamide .
Enzyme Inhibition Profiles
- Target Compound : Demonstrates IC50 = 12 nM against CDK2 kinase, attributed to hydrogen bonding between the 4-oxo group and kinase hinge region.
- Compound A : Shows weaker CDK2 inhibition (IC50 = 45–60 nM) due to reduced solubility and steric clashes from the phenyl group .
- Compound B: Lacks kinase inhibition but exhibits moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) due to its simpler pyrimidinone core .
Q & A
Q. What are the optimal synthetic routes for 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether formation and acylation. A common approach begins with coupling a 2-hydroxyethyl-substituted pyrazolo[3,4-d]pyrimidine core with thioacetamide derivatives under basic conditions (e.g., sodium hydride in DMF). Subsequent N,N-diisopropylacetylation requires careful temperature control (0–5°C) to minimize side reactions. Yield optimization often depends on stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to pyrimidine) and inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% threshold). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: key signals include a singlet for the pyrimidine C=O group (δ ~165 ppm in ¹³C NMR) and multiplet patterns for the diisopropylacetamide moiety (δ 1.2–1.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., [M+H]⁺ expected at m/z 435.2) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Cytotoxicity assays against cancer cell lines (e.g., HL-60, A549) using MTT or resazurin-based protocols are standard. For antimicrobial activity, broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli is recommended. Dose-response curves (0.1–100 µM) with triplicate replicates ensure reproducibility. Positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antibacterial) validate experimental conditions .
Advanced Research Questions
Q. How do substituent modifications on the pyrazolo[3,4-d]pyrimidine core affect structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., halogen, methoxy, or hydroxyethyl groups at the 1-position). Computational docking (AutoDock Vina) against target proteins (e.g., EGFR or CDK2) predicts binding affinities. In vitro validation includes kinase inhibition assays (IC₅₀ determination) and apoptosis assays (Annexin V/PI staining). For example, replacing the 2-hydroxyethyl group with a 4-chlorophenyl moiety (as in ) increases cytotoxicity by 40% in A549 cells .
Q. What crystallographic strategies validate the 3D structure of this compound, and how are data contradictions resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXT for solution, SHELXL for refinement) is employed. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling. Discrepancies in bond angles or torsional strain (e.g., pyrazolo-pyrimidine ring puckering) are resolved via Hirshfeld surface analysis and R-factor convergence (<5%). Disorder in the diisopropyl groups may require PART instructions in refinement .
Q. How can contradictory data on reaction yields or by-product formation be addressed during synthesis?
- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., DMAP vs. pyridine). Design of Experiments (DoE) with variables like temperature (20–80°C), solvent (polar aprotic vs. protic), and catalyst loading (5–20 mol%) identifies optimal conditions. By-products (e.g., O-acylated isomers) are characterized via LC-MS and minimized by kinetic control (slow addition of acyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
